molecular formula C47H46NO4P B12517968 2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis(1-phenylethyl)-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis(1-phenylethyl)-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Cat. No.: B12517968
M. Wt: 719.8 g/mol
InChI Key: ZUKIZRMSHXSECP-UHFFFAOYSA-N
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Description

2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis(1-phenylethyl)-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex organic compound that belongs to the class of phosphoramidites. This compound is characterized by its unique structure, which includes a dioxaphosphepin ring system and multiple phenyl groups. It is primarily used in asymmetric synthesis and catalysis due to its chiral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis(1-phenylethyl)-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine involves several steps:

    Formation of the Dioxaphosphepin Ring: The initial step involves the formation of the dioxaphosphepin ring through a cyclization reaction. This is typically achieved by reacting a suitable diol with a phosphorus trichloride derivative under controlled conditions.

    Introduction of Phenyl Groups: The phenyl groups are introduced through a series of Friedel-Crafts alkylation reactions. These reactions require the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution of hydrogen atoms with phenyl groups.

    N,N-Bis(1-phenylethyl) Substitution: The final step involves the substitution of the amine group with N,N-bis(1-phenylethyl) groups. This is typically achieved through a nucleoph

Properties

Molecular Formula

C47H46NO4P

Molecular Weight

719.8 g/mol

IUPAC Name

2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis(1-phenylethyl)-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

InChI

InChI=1S/C47H46NO4P/c1-35(37-23-11-5-12-24-37)48(36(2)38-25-13-6-14-26-38)53-51-46(39-27-15-7-16-28-39,40-29-17-8-18-30-40)43-44(50-45(3,4)49-43)47(52-53,41-31-19-9-20-32-41)42-33-21-10-22-34-42/h5-36,43-44H,1-4H3

InChI Key

ZUKIZRMSHXSECP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC(C4C(C(O3)(C5=CC=CC=C5)C6=CC=CC=C6)OC(O4)(C)C)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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